AG-024322 -

AG-024322

Catalog Number: EVT-8327643
CAS Number:
Molecular Formula: C23H20F2N6
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AG-024322 has been used in trials studying the treatment of Neoplasms and Lymphoma, Non-Hodgkin.
CDK1/2/4 Inhibitor AG-024322 is a cyclin-dependent kinase (CDK) inhibitor with antineoplastic activity. AG-024322 selectively inhibits cyclin-dependent kinases (particularly CDK1,2 and 4), enzymes that regulate cell cycle progression. Inhibition of CDK may result in cell cycle arrest, induction of apoptosis, and inhibition of DNA replication and tumor cell proliferation.
Source and Classification

AG-024322 is classified as a small molecule inhibitor, specifically targeting certain pathways involved in cellular signaling. It is derived from a series of compounds designed to modulate biological processes, particularly those associated with protein interactions and enzymatic activities. The compound has been synthesized through various methods that enhance its efficacy and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of AG-024322 typically involves multi-step organic reactions. The initial steps may include the formation of key intermediates through condensation reactions, followed by functional group modifications to achieve the desired molecular structure.

  1. Starting Materials: The synthesis begins with readily available precursors, often involving aromatic compounds.
  2. Reagents: Common reagents used include bases, acids, and coupling agents that facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate AG-024322 from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

AG-024322 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula, molecular weight, and structural diagrams are crucial for understanding its interactions at the molecular level.

  • Molecular Formula: C_xH_yN_zO_w (exact numbers depend on the detailed structure).
  • Molecular Weight: Approximately X g/mol (exact weight varies based on specific isotopes used).
  • Structural Features: Key functional groups may include amines, ketones, or hydroxyls that play significant roles in its mechanism of action.
Chemical Reactions Analysis

Reactions and Technical Details

AG-024322 undergoes various chemical reactions that are essential for its functionality:

  1. Binding Interactions: The compound can form reversible or irreversible bonds with target proteins or enzymes, which is critical for its therapeutic effects.
  2. Metabolic Stability: Understanding how AG-024322 reacts under physiological conditions helps in predicting its stability and bioavailability.
  3. Decomposition Pathways: Identifying potential degradation products is vital for assessing safety profiles during drug development.
Mechanism of Action

Process and Data

The mechanism of action of AG-024322 involves specific interactions with biological targets:

  1. Target Engagement: AG-024322 binds to specific receptors or enzymes, inhibiting their activity.
  2. Signal Transduction Modulation: By interfering with signaling pathways, AG-024322 can alter cellular responses associated with disease progression.
  3. Data on Efficacy: Preclinical studies often provide data on IC50 values (the concentration required to inhibit 50% of target activity), demonstrating the potency of AG-024322 against its targets.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AG-024322 exhibits several physical and chemical properties that are significant for its application:

  • Solubility: The solubility profile in various solvents (e.g., water, ethanol) is crucial for formulation development.
  • Stability: Thermal and photostability data inform about the conditions under which AG-024322 maintains its integrity.
  • Melting Point: The melting point provides insights into purity levels and potential polymorphic forms.
Applications

Scientific Uses

AG-024322 has several promising applications in scientific research:

  1. Drug Development: Its role as a small molecule inhibitor makes it a candidate for developing new therapeutics targeting neurodegenerative diseases.
  2. Biological Research: Researchers utilize AG-024322 to study cellular mechanisms and pathways involved in disease processes.
  3. Pharmacological Studies: It serves as a tool compound in pharmacology to elucidate drug-target interactions and pharmacodynamics.
Mechanistic Foundations of AG-024322 as a Cyclin-Dependent Kinase Inhibitor

Enzymatic Inhibition Profiles and Selectivity

Adenosine Triphosphate-Competitive Binding to Cyclin-Dependent Kinase 1, Cyclin-Dependent Kinase 2, and Cyclin-Dependent Kinase 4

AG-024322 functions as a potent adenosine triphosphate (ATP)-competitive inhibitor, directly targeting the catalytic cleft of cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-Dependent Kinase 4. This small molecule binds to the adenosine triphosphate-binding site, preventing adenosine triphosphate phosphate transfer and subsequent substrate phosphorylation—a critical step in cell cycle progression. Biochemical analyses confirm its pan-cyclin-dependent kinase inhibition profile, with inhibition constant values in the low nanomolar range (1-3 nM) for these primary targets [3] [9]. The compound’s mechanism disrupts the phosphorylation cascade required for retinoblastoma protein inactivation and transition past the G1/S checkpoint, effectively inducing cell cycle arrest in proliferating cells [8].

Table 1: Inhibition Profiles of AG-024322 Against Key Cyclin-Dependent Kinases

Target KinaseAssociated CyclinKi Value (nM)Biological Function
Cyclin-Dependent Kinase 1Cyclin B1–3G2/M phase transition
Cyclin-Dependent Kinase 2Cyclin E/A1–3S phase progression, centrosome duplication
Cyclin-Dependent Kinase 4Cyclin D1–3G1/S phase transition, retinoblastoma protein phosphorylation

Structural Determinants of Kinase Selectivity: Hinge Architecture and Adenosine Triphosphate-Binding Pocket Interactions

The selectivity of AG-024322 arises from precise molecular interactions with non-conserved regions within the cyclin-dependent kinase adenosine triphosphate-binding pocket. Cocrystal structures of cyclin-dependent kinase 2 and cyclin-dependent kinase 6 bound to AG-024322 reveal that the inhibitor exploits the unique hinge region architecture characteristic of cyclin-dependent kinases [1] [7]. Specifically:

  • Hinge Region Engagement: The difluorophenyl moiety forms hydrogen bonds with backbone residues (e.g., Glu81 in cyclin-dependent kinase 2), mimicking native adenosine triphosphate interactions [4].
  • Specificity Pocket Interactions: Hydrophobic substituents extend into a hydrophobic region near the gatekeeper residue (Phe80 in cyclin-dependent kinase 2), leveraging steric and electronic complementarity absent in non-cyclin-dependent kinase kinases [8].
  • Solvent-Facing Orientations: The aminopyrimidine group projects toward solvent-accessible areas, reducing off-target binding while maintaining affinity for cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 4 [1].

This structural precision enables AG-024322 to achieve >100-fold selectivity for cyclin-dependent kinases over 80% of the human kinome, as demonstrated by comprehensive kinome screening assays [1] [7].

Table 2: Key Structural Interactions Governing AG-024322 Selectivity

Structural ElementAmino Acid ResiduesInteraction TypeContribution to Selectivity
Hinge RegionGlu81 (Cyclin-Dependent Kinase 2), Val101 (Cyclin-Dependent Kinase 4)Hydrogen bondingMimics adenosine triphosphate binding; conserved in cyclin-dependent kinases
Hydrophobic Pocket IPhe80 (Cyclin-Dependent Kinase 2), Phe93 (Cyclin-Dependent Kinase 4)Van der Waals, π-π stackingExploits cyclin-dependent kinase-specific residue geometry
Specificity PocketLys89 (Cyclin-Dependent Kinase 2), Gln98 (Cyclin-Dependent Kinase 4)Electrostatic complementarityAccommodates cyclin-dependent kinase isoform variations

Comparative Inhibition Kinetics (Inhibition Constant Values) Across Cyclin-Dependent Kinase Isoforms

Quantitative kinase profiling establishes AG-024322 as a pan-cyclin-dependent kinase inhibitor with nuanced variation in inhibition constant values across isoforms:

  • Cyclin-Dependent Kinase 1/Cyclin B: Inhibition constant = 2.3 nM [5] [8]
  • Cyclin-Dependent Kinase 2/Cyclin E: Inhibition constant = 2.9 nM [5] [9]
  • Cyclin-Dependent Kinase 4/Cyclin D1: Inhibition constant = 3.0 nM [3] [8]

Despite near-identical inhibition constant values for these primary targets, cellular half-maximal inhibitory concentration values show functional divergence (half-maximal inhibitory concentration = 120 nM in HCT-116 cells) [3]. This discrepancy arises from differential cyclin-dependent kinase-cyclin complex stability, intracellular adenosine triphosphate concentrations, and compensatory signaling in intact cells [1]. Comparative analysis with clinical cyclin-dependent kinase inhibitors illustrates AG-024322’s broader kinome interaction profile:

  • Palbociclib/Ribociclib: Selective for cyclin-dependent kinase 4/6 (Inhibition constant >100 nM for cyclin-dependent kinase 1/2) [1]
  • Abemaciclib: Targets cyclin-dependent kinase 4/6/9 (Inhibition constant <10 nM) [1]
  • Dinaciclib: Broad-spectrum (cyclin-dependent kinase 2/3/4/6/9) [1]

AG-024322 occupies an intermediate selectivity space, primarily inhibiting cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 4 but showing negligible activity against transcriptional cyclin-dependent kinases (e.g., cyclin-dependent kinase 7, cyclin-dependent kinase 9) at pharmacologically relevant concentrations [1] [7]. This kinetic profile positions it as a cell cycle-specific modulator rather than a global transcriptional inhibitor, a distinction with implications for therapeutic window and toxicity [10].

Properties

Product Name

AG-024322

IUPAC Name

N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine

Molecular Formula

C23H20F2N6

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C23H20F2N6/c1-3-26-9-14-10-27-11-17(12(14)2)13-4-5-19-16(6-13)21(31-30-19)23-28-20-8-15(24)7-18(25)22(20)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31)

InChI Key

MEKASOQEXYKAKM-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN=CC(=C1C)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.